2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide
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Overview
Description
The compound 2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide is a complex organic molecule with significant biological activity. It is known for its role as an antibiotic, specifically targeting bacterial protein synthesis. This compound is derived from natural sources and has been extensively studied for its medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the oxane ring: This step involves the cyclization of a suitable precursor to form the oxane ring structure.
Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions.
Methoxylation and hydroxylation: These functional groups are added using specific reagents under controlled conditions.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound often relies on fermentation processes using specific strains of bacteria, such as Streptomyces griseus. The bacteria are cultured in large bioreactors, and the compound is extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide: undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: Amino groups can be reduced to amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield primary or secondary amines.
Scientific Research Applications
2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting bacterial protein synthesis, making it a valuable tool in microbiology research.
Industry: Utilized in the production of antibiotics and other pharmaceuticals.
Mechanism of Action
The compound exerts its effects by binding to the S12 protein of the 30S ribosomal subunit in bacteria. This binding interferes with the transition from the initiation complex to the chain-elongating ribosome, causing miscoding or inhibiting initiation. As a result, bacterial protein synthesis is disrupted, leading to the death of the bacterial cells .
Comparison with Similar Compounds
2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide: is similar to other aminoglycoside antibiotics, such as:
- Gentamicin
- Tobramycin
- Neomycin
Uniqueness
What sets this compound apart is its specific binding affinity to the S12 protein and its ability to inhibit bacterial protein synthesis effectively. Additionally, its unique stereochemistry contributes to its distinct biological activity and therapeutic potential.
Properties
Molecular Formula |
C17H35N5O5 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10-,11-,12-,14+,15+,16+,17-/m0/s1 |
InChI Key |
NEFDRWXEVITQMN-CUVLCPBUSA-N |
Isomeric SMILES |
CNC[C@@H]1CC[C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |
Canonical SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |
Origin of Product |
United States |
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